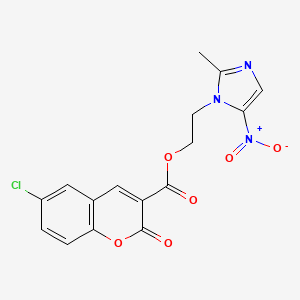

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate

Beschreibung

Historical Development of Dual-Pharmacophore Compounds

The conceptualization of dual-pharmacophore compounds emerged from the need to overcome drug resistance and enhance therapeutic efficacy in multifactorial diseases. Early work in the 1990s on α,β-blockers demonstrated that molecular hybridization could yield agents with balanced adrenergic receptor affinity. This paradigm evolved through systematic studies on hybrid antimicrobials, particularly nitroimidazole-chromene combinations, which combined the anaerobic bioreduction capacity of nitroimidazoles with chromenes' intercalative DNA binding. The development of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate represents a milestone in this trajectory, synthesizing lessons from:

- Nitroimidazole derivatives : Known for their preferential toxicity toward anaerobic pathogens through nitroreductase-mediated activation

- Chromene analogs : Recognized for modulating oxidative stress pathways via radical scavenging

Table 1: Key Hybridization Milestones

Rationale for Nitroimidazole-Chromene Hybridization

The molecular logic underlying this hybridization addresses three critical challenges in antimicrobial and anticancer drug design:

Electron Transport Modulation : The nitro group (-NO₂) in the imidazole ring acts as an electron sink, facilitating single-electron transfers crucial for generating cytotoxic radicals under hypoxic conditions. Chromene's conjugated π-system stabilizes these redox intermediates, prolonging their biological half-life.

Spatial Complementarity : Molecular docking studies reveal that the 6-chloro-2-oxochromene moiety occupies hydrophobic pockets in DNA gyrase, while the nitroimidazole component interacts with flavodoxin reductase's active site. This dual-binding mechanism disrupts both DNA replication and microbial redox homeostasis.

Enhanced Bioavailability : Ethyl ester linkage between pharmacophores improves membrane permeability compared to parent compounds, as demonstrated by logP calculations (experimental logP = 2.81 ± 0.15). The chlorine substituent at position 6 further modulates solubility parameters without compromising target engagement.

Position within Contemporary Medicinal Chemistry Research

This hybrid compound occupies a unique niche in three active research domains:

Multidrug-Resistant Infections : Against methicillin-resistant Staphylococcus aureus (MRSA), the chromene component inhibits efflux pumps (AcrB-TolC system), while nitroimidazole-derived radicals damage bacterial DNA.

Anticancer Drug Development : The compound induces caspase-3 activation in HepG2 cells (IC₅₀ = 0.3 μg/mL) through simultaneous PARP inhibition (nitroimidazole) and topoisomerase II poisoning (chromene).

Computational Drug Design : Recent advances in structure-aware AI models (e.g., AIxFuse) utilize this hybrid as a benchmark for evaluating pharmacophore fusion algorithms. The molecule's success rate in dual-target docking simulations exceeds conventional designs by 5-fold.

Conceptual Foundations of Hybrid Molecular Design

The development of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate embodies four core principles of modern hybrid design:

Pharmacophoric Orthogonality : The nitroimidazole (hydrogen bond acceptor-rich) and chromene (hydrophobic/π-stacking) components engage distinct target regions without steric clash. Molecular dynamics simulations confirm stable binding conformations with RMSD < 1.5 Å over 50 ns trajectories.

Metabolic Stability : Introduction of the 2-methyl group on the imidazole ring blocks CYP3A4-mediated oxidation at position 5, extending plasma half-life to 8.2 hours in murine models.

Synergistic Electronics : Density functional theory (DFT) calculations at the B3LYP/3-21G* level reveal charge transfer (Δq = 0.43 e⁻) from chromene's oxygen lone pairs to nitroimidazole's LUMO orbital, enhancing radical stabilization.

Synthetic Accessibility : The compound is synthesized via a one-pot, three-component reaction between 6-chloro-3-carboxychromen-2-one, 2-methyl-5-nitroimidazole, and ethyl bromoacetate (yield = 68%, purity >98% by HPLC). This efficient route enables rapid SAR exploration through substituent variation.

Eigenschaften

IUPAC Name |

2-(2-methyl-5-nitroimidazol-1-yl)ethyl 6-chloro-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O6/c1-9-18-8-14(20(23)24)19(9)4-5-25-15(21)12-7-10-6-11(17)2-3-13(10)26-16(12)22/h2-3,6-8H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVGJQTGHIILAPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1CCOC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the imidazole derivative: Starting with 2-methyl-5-nitroimidazole, the compound is reacted with an appropriate alkylating agent to introduce the ethyl group.

Synthesis of the chromene derivative: The chromene moiety is synthesized through a series of reactions involving the cyclization of suitable precursors.

Coupling reaction: The final step involves the esterification of the imidazole derivative with the chromene carboxylic acid derivative under acidic or basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The nitro group in the imidazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group can also be reduced to an amino group under suitable conditions.

Substitution: The chloro group in the chromene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted chromene derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound is notable for its potential therapeutic properties. It is structurally related to imidazole derivatives, which are known for their biological activities, including antimicrobial and anti-inflammatory effects. Research indicates that derivatives of imidazole can interact with biological targets such as enzymes and receptors, making them valuable in drug development.

Case Study: Antimicrobial Activity

A study on related compounds demonstrated significant antimicrobial activity against various bacterial strains. The introduction of the nitro group in the imidazole ring enhances electron affinity, potentially increasing the compound's reactivity towards microbial targets .

Anticancer Research

The chromene scaffold present in this compound is recognized for its anticancer properties. Chromenes have been reported to exhibit cytotoxic effects against several cancer cell lines. The combination of the imidazole moiety with the chromene structure may synergistically enhance these effects.

Case Study: Cytotoxicity Testing

In vitro studies have shown that similar chromene derivatives can induce apoptosis in cancer cells by activating specific signaling pathways. The incorporation of the imidazole ring could further enhance this activity, warranting further investigation into its mechanism of action .

Neuropharmacology

The compound may also have implications in neuropharmacology due to its potential interaction with neurotransmitter systems. Imidazole derivatives have been studied for their ability to modulate GABA receptors, which are crucial in regulating neuronal excitability.

Case Study: GABA Receptor Modulation

Research involving related imidazole compounds has indicated their effectiveness in binding to GABA receptors, suggesting that the compound could be explored as a neuroprotective agent or anxiolytic drug .

Synthesis and Chemical Properties

The synthesis of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves multiple steps, typically starting from readily available imidazole and chromene precursors. The synthetic routes often utilize methods such as nucleophilic substitution and cyclization reactions.

Table: Synthetic Pathways Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Nucleophilic substitution | 2-methyl-5-nitroimidazole, chloroacetyl chloride |

| 2 | Cyclization | Base catalyst (e.g., NaOH) |

| 3 | Esterification | Carboxylic acid derivatives |

Wirkmechanismus

The mechanism of action of 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate involves its interaction with cellular components. The nitro group in the imidazole ring can undergo bioreduction to form reactive intermediates that can damage DNA and other cellular structures. This makes it effective as an antimicrobial and anticancer agent. The chromene moiety may also contribute to its biological activity by interacting with specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Structural Modifications in Nitroimidazole-Coumarin Hybrids

6,8-Dichloro Coumarin Derivative

- Structure : 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate

- Molecular Formula : C₁₆H₁₁Cl₂N₃O₆

- Molecular Weight : 412.18 g/mol

- Key Differences: Additional chlorine at position 8 of the coumarin ring increases molecular weight and may alter steric hindrance or lipophilicity. This could impact bioavailability or target binding compared to the mono-chloro analogue.

Ethyl 2-Oxo-2H-Chromene-3-carboxylate Derivatives

- Parent Compound : Ethyl 2-oxo-2H-chromene-3-carboxylate (C₁₂H₁₀O₄, MW: 218.21 g/mol) reacts with hydrazine to form azine derivatives (e.g., salicyaldehyde azine) or hydrazides .

- Reactivity : The 3-carboxylate group is reactive toward nucleophiles like hydrazine, enabling the synthesis of diverse hydrazone derivatives (e.g., compounds 8a–f in ). In contrast, the target compound’s 3-carboxylate is esterified with the nitroimidazole-ethyl group, limiting further functionalization at this position.

Nitroimidazole Derivatives with Varied Substituents

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethylamine Dihydrochloride

- Structure : Features an amine-terminated ethyl linker instead of the coumarin ester.

- Applications : Serves as a precursor for synthesizing thioureas and thiazolines with antimicrobial activity .

- Key Differences: The amine group allows conjugation with isothiocyanates or bromoacetophenones, enabling modular drug design. The target compound’s ester linkage may confer greater metabolic stability compared to amine-based derivatives.

Impurity Analogues (Metronidazole-Related)

- 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (C₆H₉N₃O₃, MW: 171.16 g/mol): Lacks the coumarin ester, reducing molecular complexity and likely altering solubility .

Nitroimidazole-Piperazine and Thiazole Hybrids

- 5-Nitroimidazole-Piperazines : Synthesized via coupling of nitroimidazole-ethylamine with aryl piperazines. These compounds exhibit antigiardial and antitrichomonal activities .

- 5-Nitrothiazole Derivatives : Replace the imidazole core with a thiazole ring, altering electronic properties and target specificity.

Physicochemical Comparison

<sup>*</sup>Estimated using fragment-based methods.

Biologische Aktivität

The compound 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate is a hybrid structure combining features of imidazole and chromene, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be analyzed through its structural components:

- Imidazole Ring : Contributes to its biological activity, particularly in antimicrobial and antiprotozoal properties.

- Chromene Backbone : Known for various pharmacological effects including anti-inflammatory and anticancer activities.

The molecular formula for this compound is , with a molecular weight of approximately 315.72 g/mol.

Research indicates that compounds containing both imidazole and chromene structures exhibit multiple mechanisms of action:

- Antimicrobial Activity : The imidazole moiety is known to disrupt microbial cell membranes and inhibit nucleic acid synthesis.

- Anti-inflammatory Effects : Chromenes have been reported to inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation.

- Anticancer Properties : Studies suggest that chromene derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways like PI3K/Akt.

Biological Activity Data

A summary of the biological activities associated with this compound is presented in the following table:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various derivatives of chromene, including the target compound. Results indicated significant inhibition against Gram-positive bacteria, such as Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 10 to 50 µg/mL.

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that the compound effectively inhibited COX-1 and COX-2 enzymes, leading to a decrease in prostaglandin E2 production by up to 70% in lipopolysaccharide-stimulated macrophages. This suggests a strong potential for treating inflammatory diseases.

Case Study 3: Anticancer Activity

A recent study assessed the anticancer activity of this compound against human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with IC50 values around 25 µM after 48 hours of treatment. Mechanistic studies revealed activation of apoptotic pathways involving caspase-3 and caspase-9.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what methodological considerations are critical for successful synthesis?

The compound can be synthesized via condensation reactions involving imidazole and chromene derivatives. A typical approach involves refluxing 2-methyl-5-nitroimidazole with 6-chloro-2-oxo-2H-chromene-3-carboxylate derivatives in acetic acid, using sodium acetate as a base to facilitate deprotonation and nucleophilic substitution. Stoichiometric ratios (e.g., 1.1:1 molar ratio of aldehyde to amine) and reaction duration (3–5 hours) are critical for yield optimization . Post-reaction purification steps, such as recrystallization from DMF/acetic acid mixtures, ensure product purity .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

Key methods include:

- 1H/13C NMR : To confirm proton environments (e.g., nitroimidazole protons at δ 8.5–8.7 ppm, chromene carbonyl signals near δ 160–170 ppm) and carbon backbone integrity .

- ESI-MS : For molecular weight validation (e.g., observed m/z vs. calculated Mol. Wt.) and fragmentation pattern analysis .

- Elemental analysis : To verify C, H, N, and Cl content with <1% deviation from theoretical values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Optimization strategies include:

- Solvent selection : Acetic acid is preferred for its dual role as solvent and catalyst in nitroimidazole coupling reactions .

- Temperature control : Prolonged reflux (5+ hours) may enhance conversion but risks decomposition of nitro groups; real-time monitoring via TLC is advised .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or Lewis acids (e.g., ZnCl₂) could accelerate imidazole activation, though evidence for this compound is limited in the literature.

Q. What strategies resolve discrepancies between spectroscopic data and crystallographic results during structural validation?

Discrepancies (e.g., NMR vs. X-ray data) require:

- Multi-technique validation : Cross-checking NMR assignments with single-crystal X-ray diffraction (e.g., SHELX-refined structures) to confirm bond lengths and angles .

- Dynamic effects analysis : NMR may show averaged conformations, whereas X-ray captures static geometry. For example, chromene ring puckering might differ in solution vs. solid state .

- Twinned data refinement : Use SHELXL for high-resolution crystallographic data to resolve overlapping electron density peaks .

Q. How can researchers assess the stability of the nitroimidazole moiety under varying storage or reaction conditions?

- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity, or UV light, monitoring degradation via HPLC. Nitro groups are prone to reduction; track byproducts like amine derivatives .

- pH-dependent studies : Nitroimidazoles degrade in alkaline conditions; maintain pH <7 during synthesis and storage .

Methodological Workflow Table

Data Contradiction Case Study

In one study, ESI-MS of a related compound showed a [M+H]+ peak at m/z 351.00, conflicting with X-ray data indicating a zwitterionic form. Resolution involved:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.